molecular formula C19H14FN3O3S B11342809 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide

Cat. No.: B11342809
M. Wt: 383.4 g/mol
InChI Key: GROMGASHTGGKDO-UHFFFAOYSA-N
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Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo-thiazine core with a fluorine atom and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo-thiazine core. This core is synthesized through a series of reactions, including cyclization and sulfonation, followed by the introduction of the fluorine atom via electrophilic fluorination. The final step involves the coupling of the pyridine ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur and nitrogen atoms.

    Medicine: Researchers explore its potential as a therapeutic agent, given its unique structure and reactivity.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid
  • 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinyl)acetamide

Uniqueness

Compared to similar compounds, 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide stands out due to its specific substitution pattern and the presence of the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14FN3O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C19H14FN3O3S/c20-13-7-8-17-16(10-13)15-5-1-2-6-18(15)27(25,26)23(17)12-19(24)22-14-4-3-9-21-11-14/h1-11H,12H2,(H,22,24)

InChI Key

GROMGASHTGGKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NC4=CN=CC=C4

Origin of Product

United States

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